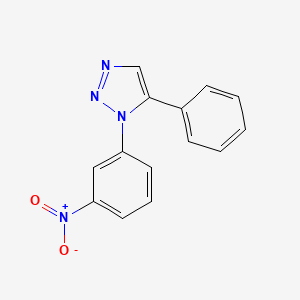

1-(3-nitrophenyl)-5-phenyl-1H-1,2,3-triazole

Descripción general

Descripción

“1-(3-nitrophenyl)ethanone” is a compound with the molecular formula C8H7NO3 and a molecular weight of 165.1461 . It’s also known by other names such as “3’-Nitroacetophenone”, “m-Nitroacetophenone”, and "3-Nitroacetophenone" .

Molecular Structure Analysis

The molecular structure of compounds closely related to “1-(3-nitrophenyl)ethanol” has been elucidated through techniques like X-ray diffraction, revealing complex interactions such as hydrogen bonding, which plays a crucial role in their crystalline structure.Chemical Reactions Analysis

Chemical reactions involving “1-(3-nitrophenyl)ethanol” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes.Physical And Chemical Properties Analysis

“1-(3-nitrophenyl)ethanone” has a number of physical and chemical properties that have been critically evaluated. These include its triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy as a function of temperature, viscosity, thermal conductivity, and enthalpy of formation .Aplicaciones Científicas De Investigación

1-(3-nitrophenyl)-5-phenyl-1H-1,2,3-triazole, often referred to as “nitrophenyl triazole,” is a compound with a unique structure that combines a triazole ring and a nitrophenyl group. Let’s explore its applications across various scientific domains:

Catalysis:- Catalyst Design : Nitrophenyl triazole derivatives have been investigated as potential catalysts due to their ability to form stable complexes with metal ions . Researchers have explored their use in various catalytic reactions, including oxidation, reduction, and cross-coupling reactions.

- Anticancer Agents : Nitrophenyl triazoles exhibit promising anticancer activity. Researchers have synthesized derivatives with enhanced cytotoxicity against cancer cells . Their unique structure makes them attractive candidates for drug development.

- Antibacterial Properties : Some nitrophenyl triazoles have shown antibacterial activity against pathogenic bacteria . These compounds could be explored further for novel antibiotics.

- Photophysical Properties : Researchers have investigated the photoluminescent behavior of nitrophenyl triazoles. Their fluorescence properties make them interesting candidates for sensors and imaging agents .

- Metal Complexes : Nitrophenyl triazoles can coordinate with metal ions, leading to the formation of stable complexes. These complexes have been explored for their magnetic, luminescent, and catalytic properties .

- Sensors : Nitrophenyl triazoles have been used in the design of chemical sensors for detecting metal ions, anions, and other analytes . Their selectivity and sensitivity make them valuable tools for environmental monitoring.

- Green synthesis methods, such as microwave irradiation and ultrasound-assisted reactions, are being investigated to improve the efficiency and sustainability of their synthesis .

Islam, M. H., & Hannan, M. A. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. IntechOpen. DOI: 10.5772/intechopen.114850 Synthesis and Characterization of New Bases Derived from … (2021). Molecules, 14(6), 387. DOI: 10.3390/molecules14060387 Synthesis, Characterization and Antibacterial Activity of Novel 1,3 … (2017). Molecules, 22(12), 2125. DOI: 10.3390/molecules22122125

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-nitrophenyl)-5-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-7-12(9-13)17-14(10-15-16-17)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRYXTMPCRSYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320023 | |

| Record name | 1-(3-nitrophenyl)-5-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Nitrophenyl)-5-phenyltriazole | |

CAS RN |

64214-89-7 | |

| Record name | 1-(3-nitrophenyl)-5-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5690274.png)

![1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)

![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5690293.png)

![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)

![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)

![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)

![2-{2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5690313.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]cyclopent-3-ene-1-carboxamide](/img/structure/B5690331.png)

![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)